molecular formula C27H32BrNO6 B14860481 1,4-dioxaspiro[4.5]decan-8-yl (3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate

1,4-dioxaspiro[4.5]decan-8-yl (3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate

Cat. No.: B14860481
M. Wt: 546.4 g/mol
InChI Key: STRPAEJSGZVDHX-CSMDKSQMSA-N
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Description

1,4-Dioxaspiro[45]decan-8-yl (3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dioxaspiro[4.5]decan-8-yl (3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate involves multiple steps. The starting materials typically include 1,4-dioxaspiro[4.5]decan-8-one and various substituted phenyl compounds. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]decan-8-yl (3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1,4-Dioxaspiro[4.5]decan-8-yl (3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dioxaspiro[4.5]decan-8-yl (3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxycyclohexan-1-one Monoethylene Ketal
  • 4-Hydroxycyclohexanone Ethylene Acetal
  • 4,4-Ethylenedioxycyclohexanol

Uniqueness

Compared to similar compounds, 1,4-dioxaspiro[4.5]decan-8-yl (3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate stands out due to its spirocyclic structure and the presence of multiple functional groups.

Properties

Molecular Formula

C27H32BrNO6

Molecular Weight

546.4 g/mol

IUPAC Name

1,4-dioxaspiro[4.5]decan-8-yl (3R)-2-(4-bromophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C27H32BrNO6/c1-25(31)15-16-29(21-7-9-22(32-2)10-8-21)27(25,19-3-5-20(28)6-4-19)24(30)35-23-11-13-26(14-12-23)33-17-18-34-26/h3-10,23,31H,11-18H2,1-2H3/t25-,27?/m1/s1

InChI Key

STRPAEJSGZVDHX-CSMDKSQMSA-N

Isomeric SMILES

C[C@]1(CCN(C1(C2=CC=C(C=C2)Br)C(=O)OC3CCC4(CC3)OCCO4)C5=CC=C(C=C5)OC)O

Canonical SMILES

CC1(CCN(C1(C2=CC=C(C=C2)Br)C(=O)OC3CCC4(CC3)OCCO4)C5=CC=C(C=C5)OC)O

Origin of Product

United States

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